REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([N:5]([CH2:16][CH2:17][O:18][CH2:19]CC)[C:6]1[C:11]([CH2:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])=[O:4].Cl[C:23]1C=C(NC(=O)CC)C=CC=1Cl.ClC1C=C(NC(=O)C(C)=C)C=CC=1Cl.ClC1C=C(NC(=O)C(C)CCC)C=CC=1C.ClC1C=C(NC(=O)C(C)(C)C)C=CC=1Cl.C(N(C1C=CC=CC=1)C(=O)CCl)(C)C.C(OCN(C1C(CC)=CC=CC=1CC)C(=O)CCl)CCC.COCN(C1C(CC)=CC=CC=1CC)C(=O)CCl>>[Cl:1][CH2:2][C:3]([N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])[CH:16]([CH3:23])[CH2:17][O:18][CH3:19])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CCOCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C)NC(C(CCC)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
|
Name
|
alpha-dimethylvaleramide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(CCl)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N(C(COC)C)C1=C(C=CC=C1C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([N:5]([CH2:16][CH2:17][O:18][CH2:19]CC)[C:6]1[C:11]([CH2:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])=[O:4].Cl[C:23]1C=C(NC(=O)CC)C=CC=1Cl.ClC1C=C(NC(=O)C(C)=C)C=CC=1Cl.ClC1C=C(NC(=O)C(C)CCC)C=CC=1C.ClC1C=C(NC(=O)C(C)(C)C)C=CC=1Cl.C(N(C1C=CC=CC=1)C(=O)CCl)(C)C.C(OCN(C1C(CC)=CC=CC=1CC)C(=O)CCl)CCC.COCN(C1C(CC)=CC=CC=1CC)C(=O)CCl>>[Cl:1][CH2:2][C:3]([N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])[CH:16]([CH3:23])[CH2:17][O:18][CH3:19])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CCOCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C)NC(C(CCC)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
|
Name
|
alpha-dimethylvaleramide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(CCl)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N(C(COC)C)C1=C(C=CC=C1C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |